![molecular formula C18H17BrN2O2 B4749824 N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide
Overview
Description
N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a synthetic compound that has been extensively studied by researchers due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and ultimately causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, the compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide in lab experiments include its potent anticancer activity and low toxicity in normal cells. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the research on N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide. One potential direction is the development of more stable and soluble analogs of the compound that can be used in a wider range of experimental settings. Another direction is the investigation of the compound's potential applications in other diseases beyond cancer, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's mechanism of action could be further elucidated to identify potential targets for drug development.
In conclusion, N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide is a synthetic compound that has shown promising anticancer activity in scientific research. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While the compound has limitations in terms of solubility and stability, there are several future directions for research, including the development of more stable and soluble analogs and investigation of its potential applications in other diseases.
Scientific Research Applications
N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. The compound has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-20-18(23)16(12-13-8-10-15(19)11-9-13)21-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRIBRKJABFRHN-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(4-bromophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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